1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of cinnamic acids and derivatives This compound is characterized by the presence of a morpholine ring and a nitrophenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
The synthesis of 1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with morpholine and acetone under basic conditions. The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for various diseases, including COVID-19.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with integrin alpha-L/beta-2, a receptor involved in immune responses . The compound’s effects are mediated through hydrogen bonding, π-stacking, and hydrophobic interactions with its target proteins .
Comparison with Similar Compounds
1-Morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)phenylprop-2-en-1-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
3-(4-Morpholin-4-yl-3-oxoprop-1-en-1-yl)-2,3-bis(trifluoromethyl)phenylsulfanyl)aniline: This compound contains additional functional groups that enhance its biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14N2O4/c16-13(14-7-9-19-10-8-14)6-3-11-1-4-12(5-2-11)15(17)18/h1-6H,7-10H2 |
InChI Key |
LJCIHENDXKURCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.